(Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile
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Description
(Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile is a useful research compound. Its molecular formula is C18H15ClN2O3 and its molecular weight is 342.78. The purity is usually 95%.
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Scientific Research Applications
Organic Solar Cell Applications
A study by Kazici et al. (2016) synthesized a novel soluble asymmetric acrylonitrile derivative similar in structure to the compound of interest, which was evaluated as an electron acceptor in bulk heterojunction organic solar cells. The research focused on its optical and electronic properties as well as photovoltaic performance, highlighting the potential of such compounds in renewable energy technologies (Kazici et al., 2016).
Electrophilic and Nucleophilic Applications
Zhang et al. (2004) explored the use of alpha-nitro ketone intermediates, similar to the core structure of the compound , as both electrophiles and nucleophiles. The study synthesized 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, using these intermediates, to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction, indicating its potential in biochemical studies and pharmaceutical applications (Zhang et al., 2004).
Heterocyclic Compound Synthesis
Research by Penthala et al. (2014) involved the crystal structure analysis of a compound structurally related to (Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile. This study provides insights into the molecular architecture of such compounds, which is crucial for their application in designing drugs and materials with specific properties (Penthala et al., 2014).
Photophysical Property Research
Li et al. (2010) synthesized novel biphenyl derivatives containing furan and thiophene groups, which are structurally similar to the compound of interest. The study focused on the UV-Vis absorption and photoluminescence spectra of these compounds, highlighting their potential in optoelectronic applications (Li et al., 2010).
Molecular Docking and Antibacterial Activity
Khumar et al. (2018) synthesized a series of novel pyrazole derivatives that include the furan-2-yl and morpholine phenyl groups, akin to the structure of the compound . These compounds were evaluated for their antibacterial activity, and molecular docking studies were conducted to understand their interactions with bacterial proteins, suggesting their potential in developing new antimicrobial agents (Khumar et al., 2018).
Properties
IUPAC Name |
(Z)-3-[5-(2-chlorophenyl)furan-2-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-16-4-2-1-3-15(16)17-6-5-14(24-17)11-13(12-20)18(22)21-7-9-23-10-8-21/h1-6,11H,7-10H2/b13-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMUIRMEYRWHAM-QBFSEMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.